![molecular formula C11H10N6OS B12203903 N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide](/img/structure/B12203903.png)
N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide
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Overview
Description
N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant attention due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with thiophene-2-carbohydrazide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst, followed by purification through techniques such as chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrides or other reduced forms .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for various biological activities.
Thiophene derivatives: Known for their diverse pharmacological properties.
Uniqueness
N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide stands out due to its unique combination of pyrazolo[3,4-d]pyrimidine and thiophene moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₄N₄S |
Molecular Weight | 270.34 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Storage Temperature | Room Temperature |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effective inhibition against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : In vitro tests indicated that certain derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation Inhibition : These compounds were also effective in inhibiting biofilm formation, which is crucial for treating chronic infections .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The following findings highlight the efficacy of related compounds:
- Cell Line Studies : Compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines:
- Mechanisms of Action : The mechanisms by which these compounds exert their anticancer effects include:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of pyrazole derivatives, this compound was tested alongside other compounds. The results showed that this compound significantly reduced the growth of pathogenic bacteria in a dose-dependent manner.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of pyrazole derivatives revealed that this compound induced cell cycle arrest and apoptosis in A549 lung cancer cells. The study reported an IC50 value indicating strong cytotoxicity comparable to established chemotherapeutic agents .
Properties
Molecular Formula |
C11H10N6OS |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C11H10N6OS/c1-17-10-7(5-14-17)9(12-6-13-10)15-16-11(18)8-3-2-4-19-8/h2-6H,1H3,(H,16,18)(H,12,13,15) |
InChI Key |
KZCAEBVVRJKRKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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